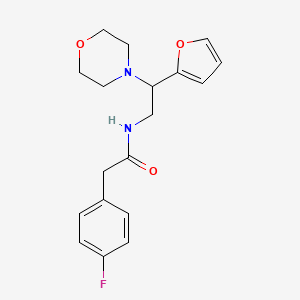

2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

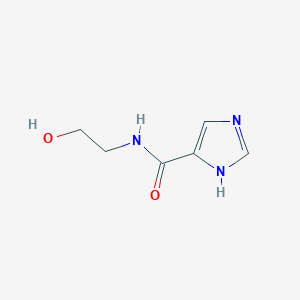

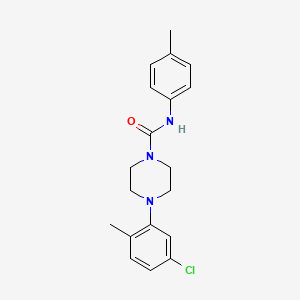

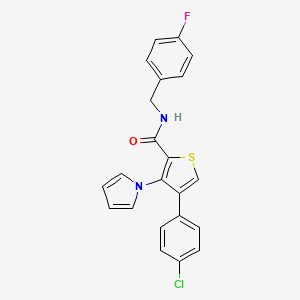

説明

This compound is an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) bonded to nitrogen . Acetamide derivatives are found in a wide range of pharmaceuticals and have various biological activities .

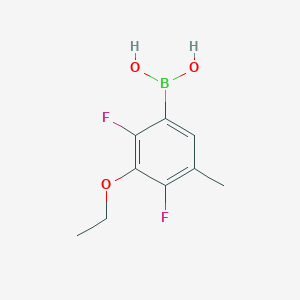

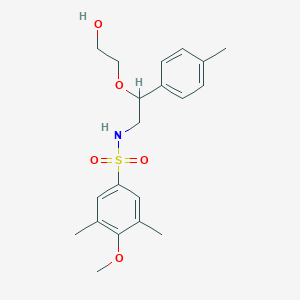

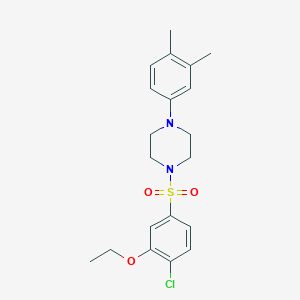

Molecular Structure Analysis

The compound contains a fluorophenyl group, a furanyl group, and a morpholinoethyl group attached to an acetamide core. These groups could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the fluorophenyl, furanyl, and morpholinoethyl groups .科学的研究の応用

Antifungal and Antimicrobial Activities

2-(4-Fluorophenyl)-N-(2-(Furan-2-Yl)-2-Morpholinoethyl)Acetamide derivatives exhibit significant antifungal and antimicrobial properties. Specifically, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrate fungicidal activity against Candida and Aspergillus species. Optimization of these derivatives has led to compounds with improved plasmatic stability and broad-spectrum antifungal activity against various fungal species, including molds and dermatophytes. These compounds have shown in vivo efficacy in reducing fungal loads in systemic Candida albicans infections in murine models (Bardiot et al., 2015).

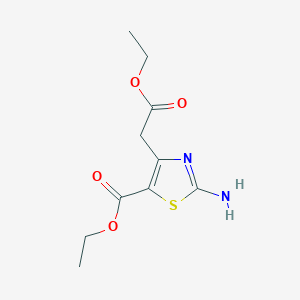

Anticancer and Kinase Inhibitory Properties

The structure-activity relationship studies of thiazolyl N-benzyl-substituted acetamide derivatives have unveiled their potential in inhibiting Src kinase, a critical enzyme in cancer proliferation pathways. These derivatives exhibit selective inhibitory activity against Src kinase, contributing to their potential as anticancer agents. Some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia, highlighting their potential therapeutic applications in oncology (Fallah-Tafti et al., 2011).

Anticonvulsant Effects

Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, particularly those with an alpha-furan-2-yl group, have shown excellent anticonvulsant properties. These compounds are effective in protecting against seizures induced by maximal electroshock in mice, with some derivatives offering protection levels comparable to phenytoin, a well-known anticonvulsant drug. This indicates their potential utility in treating epilepsy and other seizure-related disorders (Kohn et al., 1993).

Fluorinating Agent Applications

N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have been identified as effective site-selective electrophilic fluorinating agents. These compounds demonstrate the ability to fluorinate various organic substrates under mild conditions, showcasing their utility in organic synthesis and pharmaceutical compound modification (Banks et al., 1996).

Structural and Binding Studies

Structural analysis and binding studies of acetamide derivatives, particularly those related to 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, have contributed to a better understanding of their interaction with biological targets. These studies include single-crystal XRD, CT DNA/BSA binding, and antimicrobial activity assessments, providing insights into their potential biomedical applications (Raj, 2020).

作用機序

将来の方向性

特性

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c19-15-5-3-14(4-6-15)12-18(22)20-13-16(17-2-1-9-24-17)21-7-10-23-11-8-21/h1-6,9,16H,7-8,10-13H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEZLIPQTGHNAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)

![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)

![1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2365804.png)

![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)

![N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2365811.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)